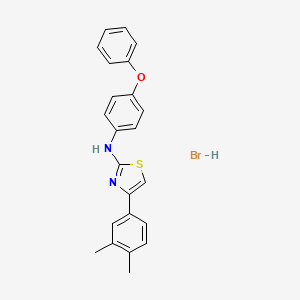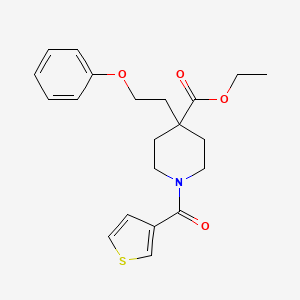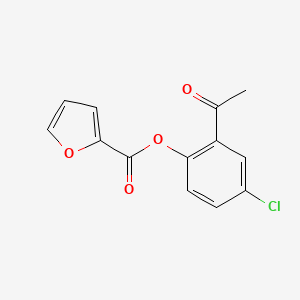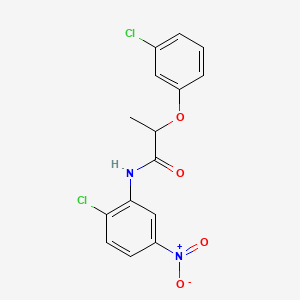
4-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as DMPTA hydrobromide and is used in various scientific studies due to its unique properties.
Mécanisme D'action
DMPTA hydrobromide acts by inhibiting the activity of enzymes such as acetylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine, which enhances cognitive function.
Biochemical and Physiological Effects
Studies have shown that DMPTA hydrobromide has various biochemical and physiological effects. For instance, it has been shown to enhance cognitive function and memory in animal models. DMPTA hydrobromide has also been shown to have antioxidant properties, which protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DMPTA hydrobromide has various advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of acetylcholinesterase, making it suitable for studying the role of this enzyme in various biological processes. However, one limitation is that it has poor solubility in water, which makes it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the use of DMPTA hydrobromide in scientific research. One direction is to study its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate its potential as a photosensitizer for the treatment of cancer. Additionally, further studies could be conducted to optimize its synthesis method and improve its solubility in water.
Conclusion
In conclusion, DMPTA hydrobromide is a synthetic compound that has various scientific research applications. Its unique properties, such as its ability to inhibit acetylcholinesterase and act as a fluorescent probe, make it suitable for studying various biological processes. Despite its limitations, DMPTA hydrobromide has the potential to be used as a therapeutic agent for neurodegenerative diseases and as a photosensitizer for cancer treatment.
Méthodes De Synthèse
DMPTA hydrobromide is synthesized through a multistep process involving thiazole, amine, and bromide chemistry. The synthesis process involves the reaction of 3,4-dimethylphenyl isothiocyanate with 4-phenoxyaniline to form the intermediate thioamide. The thioamide is then treated with bromine and hydrobromic acid to form DMPTA hydrobromide.
Applications De Recherche Scientifique
DMPTA hydrobromide has been used in various scientific research applications. For instance, it has been used as a fluorescent probe for the detection of mercury ions in environmental samples. DMPTA hydrobromide has also been used as a photosensitizer in photodynamic therapy, a cancer treatment method that involves the use of light to activate a photosensitizer drug.
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS.BrH/c1-16-8-9-18(14-17(16)2)22-15-27-23(25-22)24-19-10-12-21(13-11-19)26-20-6-4-3-5-7-20;/h3-15H,1-2H3,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQATTZOAXVHHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)

![3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5221817.png)
![2-(methylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5221826.png)
![4-bromo-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5221833.png)
![7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5221835.png)
![2-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5221839.png)



![2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5221847.png)

![4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-propyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5221868.png)
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B5221889.png)